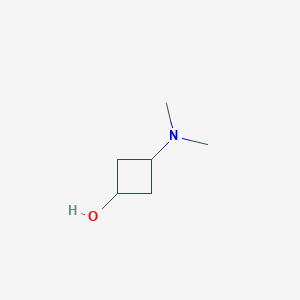

3-(Dimethylamino)cyclobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Dimethylamino)cyclobutan-1-ol is a chemical compound with the molecular formula C6H13NO . It is available in two forms: hydrochloride and trans . The hydrochloride form has a molecular weight of 151.64 , while the trans form has a molecular weight of 115.18 .

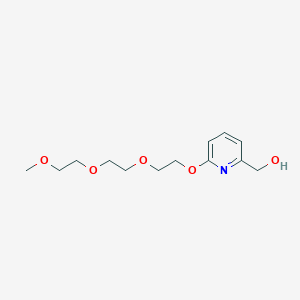

Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)cyclobutan-1-ol consists of a cyclobutanol ring with a dimethylamino group attached . The InChI code for the hydrochloride form is 1S/C6H13NO.ClH/c1-7(2)5-3-6(8)4-5;/h5-6,8H,3-4H2,1-2H3;1H , and for the trans form, it’s 1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3/t5-,6- .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Dimethylamino)cyclobutan-1-ol include a density of 1.0±0.1 g/cm3 . The boiling point is 170.0±33.0 °C at 760 mmHg . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its molar refractivity is 33.1±0.4 cm3 .科学的研究の応用

Femtosecond Time-Resolved Infrared Spectroscopy

A study by Schreier et al. (2007) utilized femtosecond time-resolved infrared spectroscopy to study the formation of cyclobutane dimers in oligodeoxynucleotides, revealing the ultrafast appearance of mutagenic photolesions upon ultraviolet excitation, pointing to an excited-state reaction that is approximately barrierless for bases properly oriented at the instant of light absorption (Schreier et al., 2007).

Conventional Strain Energy and the Gem-Dimethyl Effect

Ringer and Magers (2007) examined the gem-dimethyl effect in cyclobutane and its derivatives, showing how substituents accelerate cyclization, which is significant in organic synthesis. Their computational analysis suggests that 1,1-dimethylcyclobutane is less strained than cyclobutane, highlighting a thermodynamic component to the gem-dimethyl effect (Ringer & Magers, 2007).

Thymine Dimer Formation

Marguet and Markovitsi (2005) investigated the formation of thymine dimers in oligonucleotides using laser flash photolysis, providing insights into the ultrafast formation of these dimers, which are significant in understanding DNA damage by ultraviolet light (Marguet & Markovitsi, 2005).

Structural Aspects and Functionality of Cyclobutane Derivatives

A minireview by Ito (2018) covers recent findings on cyclobutane derivatives, focusing on structural characters, their usefulness for organoelectronics, and the activation of small molecules. This review encompasses the broader applications of cyclobutane derivatives beyond simple chemical reactivity, highlighting their potential in materials science (Ito, 2018).

Oxidative Repair of Pyrimidine Cyclobutane Dimers

Haddad et al. (2020) explored the oxidative repair of pyrimidine cyclobutane dimers by nitrate radicals through laser flash photolysis and computational studies. This research provides valuable insights into the mechanisms of DNA lesion repair, emphasizing the role of configuration and constitution at the cyclobutane ring on the oxidative repair process (Haddad et al., 2020).

Safety and Hazards

The safety information for 3-(Dimethylamino)cyclobutan-1-ol hydrochloride includes hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

特性

IUPAC Name |

3-(dimethylamino)cyclobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAWMBIBGQABHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275435 |

Source

|

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)cyclobutan-1-ol | |

CAS RN |

905821-42-3 |

Source

|

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-(4,4'-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide)](/img/structure/B2739638.png)

![1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2739639.png)

![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)

![4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2739644.png)

![3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2739652.png)